molecular formula C10H14N2O B1341579 N-(3-amino-4-methylphenyl)propanamide CAS No. 65999-78-2

N-(3-amino-4-methylphenyl)propanamide

Cat. No.: B1341579
CAS No.: 65999-78-2
M. Wt: 178.23 g/mol
InChI Key: AEBXVSYCOQJMOX-UHFFFAOYSA-N
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Description

N-(3-amino-4-methylphenyl)propanamide: is an organic compound with the molecular formula C10H14N2O It is a derivative of propanamide, featuring an amino group and a methyl group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-amino-4-methylphenyl)propanamide typically involves the reaction of 3-amino-4-methylbenzoic acid with propanoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate acyl chloride, which then reacts with the amine group to form the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: N-(3-amino-4-methylphenyl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of N-(3-amino-4-methylphenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with active sites, influencing the activity of the target molecule. The propanamide moiety may also contribute to the binding affinity and specificity of the compound .

Comparison with Similar Compounds

  • N-(3-amino-4-methoxyphenyl)propanamide
  • N-(3-amino-4-methylphenyl)acetamide
  • N-(3-amino-4-methylphenyl)butanamide

Comparison: N-(3-amino-4-methylphenyl)propanamide is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and binding properties. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for targeted research and applications .

Properties

IUPAC Name

N-(3-amino-4-methylphenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-3-10(13)12-8-5-4-7(2)9(11)6-8/h4-6H,3,11H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEBXVSYCOQJMOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC(=C(C=C1)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30589813
Record name N-(3-Amino-4-methylphenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30589813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65999-78-2
Record name N-(3-Amino-4-methylphenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30589813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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